
4-Chloro-3-ethynylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethynylbenzonitrile: is an organic compound with the molecular formula C9H4ClN It belongs to the class of benzonitrile derivatives and is characterized by the presence of a chloro group at the fourth position and an ethynyl group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with acetylene in the presence of a suitable catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the ethynyl group.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-ethynylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles.
Addition Reactions: Products include addition compounds with the ethynyl group.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Chloro-3-ethynylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-ethynylbenzonitrile involves its interaction with various molecular targets. The chloro and ethynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Comparación Con Compuestos Similares
- 3-Chloro-4-ethynylbenzonitrile
- 4-Ethynylbenzonitrile
- 4-Chlorobenzonitrile
Comparison: 4-Chloro-3-ethynylbenzonitrile is unique due to the specific positioning of the chloro and ethynyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the ethynyl group at the third position can influence the compound’s ability to participate in addition reactions, while the chloro group at the fourth position affects its substitution reactions.
Propiedades
Número CAS |
914106-00-6 |
|---|---|
Fórmula molecular |
C9H4ClN |
Peso molecular |
161.59 g/mol |
Nombre IUPAC |
4-chloro-3-ethynylbenzonitrile |
InChI |
InChI=1S/C9H4ClN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H |
Clave InChI |
VDRDKNSMIZIIQP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


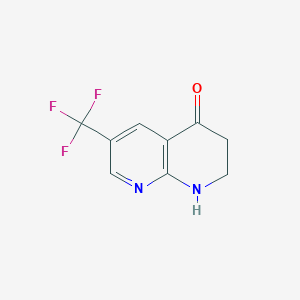
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)


![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)

![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
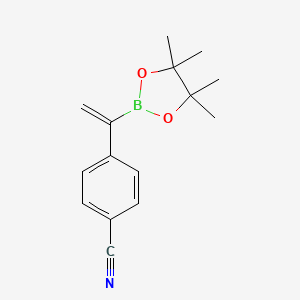
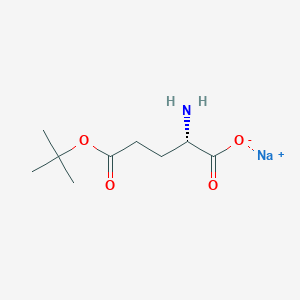
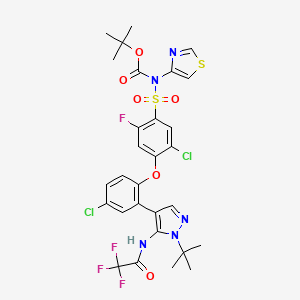

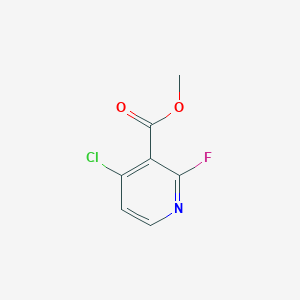
![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
